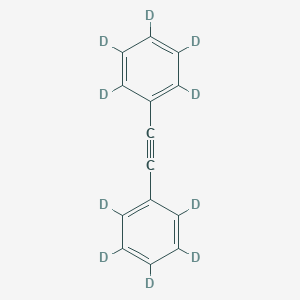

1,2-Diphenylethyne-d10

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

1,2,3,4,5-pentadeuterio-6-[2-(2,3,4,5,6-pentadeuteriophenyl)ethynyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10/c1-3-7-13(8-4-1)11-12-14-9-5-2-6-10-14/h1-10H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRXXLCKWQFKACW-LHNTUAQVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C#CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C#CC2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70584206 | |

| Record name | 1,1'-(Ethyne-1,2-diyl)di(~2~H_5_)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19339-46-9 | |

| Record name | 1,1'-(Ethyne-1,2-diyl)di(~2~H_5_)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,2-Diphenylethyne-d10: Synthesis, Properties, and Scientific Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,2-Diphenylethyne-d10 (also known as Tolan-d10), a deuterated analogue of diphenylacetylene. This document details its chemical and physical properties, provides a plausible experimental protocol for its synthesis via a Sonogashira coupling reaction, and explores its primary applications in modern scientific research. The core utility of this compound lies in its application as an internal standard for quantitative mass spectrometry and in mechanistic studies of chemical reactions, particularly for determining kinetic isotope effects. This guide is intended to be a valuable resource for researchers in organic synthesis, analytical chemistry, and drug development who require a stable, isotopically labeled compound for their experimental workflows.

Introduction

This compound is a stable, non-radioactive isotopologue of 1,2-diphenylethyne where all ten hydrogen atoms on the two phenyl rings have been replaced with deuterium. This isotopic substitution results in a mass shift of +10 atomic mass units compared to the parent compound, making it an ideal internal standard for quantitative analysis by mass spectrometry (MS). Its chemical behavior is nearly identical to its non-deuterated counterpart, allowing it to accurately account for variations in sample preparation, injection volume, and ionization efficiency. Furthermore, the increased mass of the carbon-deuterium bond compared to the carbon-hydrogen bond can influence the rates of chemical reactions, making it a valuable tool for elucidating reaction mechanisms through the study of kinetic isotope effects.

Physicochemical Properties

The key physicochemical properties of this compound have been compiled from various commercial and database sources. These properties are summarized in the table below for easy reference and comparison with its non-deuterated analogue.

| Property | This compound | 1,2-Diphenylethyne (non-deuterated) |

| CAS Number | 19339-46-9 | 501-65-5 |

| Molecular Formula | C₁₄D₁₀ | C₁₄H₁₀ |

| Linear Formula | C₆D₅C≡CC₆D₅ | C₆H₅C≡CC₆H₅ |

| Molecular Weight | 188.29 g/mol | 178.23 g/mol |

| Isotopic Purity | Typically ≥98 atom % D | Not Applicable |

| Assay | Typically ≥99% (CP) | Typically ≥98% |

| Melting Point | 58-60 °C | 59-61 °C |

| Boiling Point | 170 °C at 19 mmHg | 170 °C at 19 mmHg |

| Density | 1.045 g/mL at 25 °C | 0.99 g/mL at 25 °C |

| Appearance | White to off-white crystalline powder | Colorless to light yellow crystals |

| Solubility | Soluble in ether and hot alcohol. Insoluble in water. | Miscible with ether and hot alcohol. Immiscible with water. |

Synthesis of this compound

A highly effective and widely used method for the synthesis of diarylacetylenes is the Sonogashira coupling reaction. This palladium-catalyzed cross-coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. For the synthesis of this compound, a plausible and efficient route involves the coupling of bromobenzene-d5 with phenylacetylene-d1.

Caption: Proposed synthesis of this compound via Sonogashira coupling.

Experimental Protocol: Sonogashira Coupling

Materials:

-

Bromobenzene-d5 (1.0 eq)

-

Phenylacetylene-d1 (1.1 eq)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 eq)

-

Copper(I) iodide (CuI) (0.04 eq)

-

Triethylamine (Et₃N), anhydrous (5.0 eq)

-

Toluene, anhydrous

Procedure:

-

To a dry, two-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add bromobenzene-d5, phenylacetylene-d1, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.

-

Under a positive pressure of nitrogen, add anhydrous toluene followed by anhydrous triethylamine via syringe.

-

Heat the reaction mixture to 70 °C and stir for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

After the reaction is complete, cool the mixture to room temperature and filter through a pad of celite to remove the catalyst. Wash the celite pad with toluene.

-

Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a crystalline solid.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and isotopic purity.

Common Uses in Science

Internal Standard in Quantitative Mass Spectrometry

The most prevalent application of this compound is as an internal standard (IS) in quantitative mass spectrometry (GC-MS and LC-MS). Due to its structural and chemical similarity to the non-deuterated analyte, it co-elutes and experiences similar ionization and fragmentation patterns. However, its mass is sufficiently different to be distinguished by the mass spectrometer. This allows for accurate quantification by correcting for variations in sample preparation and instrument response.

Illustrative Data Presentation: The following table represents a typical calibration curve for the quantification of 1,2-diphenylethyne using this compound as an internal standard. The response factor is calculated as the ratio of the analyte peak area to the internal standard peak area.

| Analyte Conc. (ng/mL) | IS Conc. (ng/mL) | Analyte Peak Area | IS Peak Area | Response Factor (Analyte Area / IS Area) |

| 1.0 | 50 | 1,250 | 62,500 | 0.020 |

| 5.0 | 50 | 6,300 | 63,000 | 0.100 |

| 10.0 | 50 | 12,600 | 63,500 | 0.198 |

| 50.0 | 50 | 64,000 | 64,000 | 1.000 |

| 100.0 | 50 | 128,000 | 64,200 | 1.994 |

| Unknown Sample | 50 | 31,500 | 63,800 | 0.494 |

From a linear regression of the calibration curve, the concentration of the unknown sample can be accurately determined.

Mechanistic Studies and Kinetic Isotope Effects

The replacement of hydrogen with deuterium can alter the rate of a chemical reaction if the C-H bond is broken or formed in the rate-determining step. This phenomenon, known as the kinetic isotope effect (KIE), is a powerful tool for elucidating reaction mechanisms. This compound can be used as a reactant or a substrate in mechanistic studies of reactions involving alkynes, such as additions, cycloadditions, and metal-catalyzed transformations. By comparing the reaction rates of the deuterated and non-deuterated compounds, researchers can gain insights into the transition state of the reaction.

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for a quantitative analysis of an analyte in a complex matrix using this compound as an internal standard via LC-MS/MS.

Caption: Workflow for quantitative analysis using a deuterated internal standard.

Conclusion

This compound is a valuable and versatile tool for the modern researcher. Its primary application as an internal standard in mass spectrometry provides a robust method for achieving high accuracy and precision in quantitative analyses. Furthermore, its use in mechanistic studies offers a powerful means to investigate the intricacies of chemical reactions. The synthesis of this compound, while requiring careful handling of reagents, is achievable through established organometallic coupling reactions. This guide provides the foundational knowledge and practical protocols to enable researchers, scientists, and drug development professionals to effectively synthesize and utilize this compound in their work.

Physical and chemical properties of 1,2-Diphenylethyne-d10

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 1,2-Diphenylethyne-d10, a deuterated analogue of diphenylacetylene. This document includes key physical and chemical data, detailed experimental protocols for its synthesis and analysis, and visualizations of the experimental workflows.

Core Physical and Chemical Properties

This compound, also known as Tolan-d10, is a valuable isotopically labeled compound used in various research applications, including as a standard in mass spectrometry and as a tracer in reaction mechanism studies. Its properties are similar to its non-deuterated counterpart, with the key difference being the increased molecular weight due to the presence of ten deuterium atoms.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Reference |

| CAS Number | 19339-46-9 | [1] |

| Molecular Formula | C₁₄D₁₀ | [1] |

| Molecular Weight | 188.29 g/mol | [1] |

| Appearance | Colorless solid | [2] |

| Melting Point | 58-60 °C (lit.) | [1] |

| Boiling Point | 170 °C / 19 mmHg (lit.) | [1] |

| Density | 1.045 g/mL at 25 °C (lit.) | [1] |

| Isotopic Purity | 98 atom % D | [1] |

| Chemical Purity | 99% (CP) | [1] |

| Solubility | Miscible with ether and hot alcohol. Immiscible with water. | [3][4] |

| InChI Key | JRXXLCKWQFKACW-LHNTUAQVSA-N | [1] |

| SMILES String | [2H]c1c([2H])c([2H])c(C#Cc2c([2H])c([2H])c([2H])c([2H])c2[2H])c([2H])c1[2H] | [1] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are provided below. These protocols are based on established synthetic and analytical techniques.

Synthesis of this compound via Sonogashira Coupling

A plausible and efficient method for the synthesis of this compound is the Sonogashira cross-coupling reaction between a deuterated aryl halide and a deuterated terminal alkyne.

Reaction Scheme:

C₆D₅I + C₆D₅CCH → C₆D₅C≡CC₆D₅

Materials and Reagents:

-

Iodobenzene-d5

-

Phenylacetylene-d5

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA), anhydrous

-

Toluene, anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

To a dry, argon-flushed Schlenk flask, add palladium(II) acetate (2 mol%), triphenylphosphine (4 mol%), and copper(I) iodide (5 mol%).

-

Add anhydrous toluene (20 mL) and anhydrous triethylamine (10 mL) to the flask.

-

Stir the mixture at room temperature until the catalysts are dissolved.

-

Add iodobenzene-d5 (1.0 equivalent) and phenylacetylene-d5 (1.2 equivalents) to the reaction mixture.

-

Heat the reaction mixture to 70°C and stir under an argon atmosphere for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by adding saturated aqueous ammonium chloride solution (30 mL).

-

Extract the product with ethyl acetate (3 x 30 mL).

-

Combine the organic layers and wash with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.

Purification Protocol

Recrystallization:

-

Dissolve the crude this compound in a minimal amount of hot ethanol.

-

Allow the solution to cool slowly to room temperature.

-

Further cool the solution in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold ethanol.

-

Dry the crystals under vacuum to obtain pure this compound.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR Spectroscopy:

-

Prepare a sample by dissolving approximately 5-10 mg of this compound in a deuterated solvent such as chloroform-d (CDCl₃) or benzene-d6 (C₆D₆).

-

Acquire the ¹H NMR spectrum. Due to the high isotopic purity, the proton signals should be of very low intensity, corresponding to the residual protons in the molecule.

-

-

²H NMR Spectroscopy:

-

Prepare a sample by dissolving approximately 10-20 mg of this compound in a non-deuterated solvent like chloroform (CHCl₃) or benzene (C₆H₆).

-

Acquire the ²H NMR spectrum. The spectrum is expected to show signals in the aromatic region, confirming the presence and location of the deuterium atoms.

-

-

¹³C NMR Spectroscopy:

-

Prepare a sample by dissolving approximately 20-30 mg of this compound in a deuterated solvent (e.g., CDCl₃).

-

Acquire the ¹³C NMR spectrum. The spectrum will show characteristic signals for the aromatic and alkyne carbons. The carbon signals may exhibit coupling to deuterium.

-

Mass Spectrometry (MS):

-

Prepare a dilute solution of this compound in a suitable volatile solvent such as methanol or dichloromethane.

-

Introduce the sample into the mass spectrometer, for example, using a direct insertion probe or via gas chromatography (GC-MS).

-

Acquire the mass spectrum using electron ionization (EI) or a soft ionization technique like electrospray ionization (ESI).

-

The mass spectrum should show a molecular ion peak (M⁺) at m/z 188.29, confirming the incorporation of ten deuterium atoms. The fragmentation pattern can be analyzed to further confirm the structure.

Visualizations

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Analytical Workflow

Caption: Workflow for the analytical characterization of this compound.

Signaling Pathways

Due to the nature of this compound as a small organic molecule primarily used as a research tool and not as a bioactive agent, there are no known biological signaling pathways in which it is directly involved. Its utility lies in its isotopic labeling for analytical purposes rather than pharmacological activity.

References

Synthesis pathways for 1,2-Diphenylethyne-d10

An In-depth Technical Guide to the Synthesis of 1,2-Diphenylethyne-d10

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as decaphenyltolan or diphenylacetylene-(phenyl-d5)2, is a deuterated isotopologue of diphenylacetylene. Its primary utility lies in its application as an internal standard for mass spectrometry-based quantitative analysis in pharmacokinetic studies and metabolomics. The deuterium labeling provides a distinct mass shift without significantly altering the chemical properties, making it an ideal tracer. This guide details the primary synthetic pathways, experimental protocols, and relevant quantitative data for the preparation of this compound.

Primary Synthetic Pathway: Sonogashira Cross-Coupling

The most efficient and convergent synthesis of this compound involves a palladium-copper co-catalyzed Sonogashira cross-coupling reaction.[1][2][3][4] This strategy relies on the coupling of two key deuterated synthons: Bromobenzene-d5 and Phenyl-d5-acetylene . The overall transformation requires the prior synthesis of these starting materials, typically from Benzene-d6.

Workflow for Precursor Synthesis

The synthesis of the key intermediate, Phenyl-d5-acetylene, begins with commercially available Benzene-d6. The process involves bromination followed by a sequence of reactions to introduce the acetylene moiety.[5]

References

A Technical Guide to the Structural Elucidation and Characterization of 1,2-Diphenylethyne-d10

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Diphenylethyne, commonly known as Tolan, is a hydrocarbon featuring a central acetylene unit flanked by two phenyl groups.[1] Its deuterated isotopologue, 1,2-Diphenylethyne-d10 (C₆D₅C≡CC₆D₅), serves as a valuable tool in various research applications, including mechanistic studies, vibrational spectroscopy, and as an internal standard in mass spectrometry. The substitution of hydrogen with deuterium atoms provides a distinct isotopic signature without significantly altering the chemical properties of the molecule, allowing for detailed tracking and analysis.

This guide provides an in-depth overview of the structural elucidation and characterization of this compound, compiling available data, outlining experimental protocols, and presenting logical workflows for its analysis.

Synthesis of this compound

The synthesis of this compound typically involves a two-step process starting from a deuterated precursor, such as trans-stilbene-d12. The general pathway involves the bromination of the alkene followed by a double dehydrohalogenation.[2][3][4]

A common synthetic approach is outlined below:

-

Bromination: trans-Stilbene-d12 is treated with bromine (Br₂) to yield meso-stilbene-d12 dibromide. This reaction proceeds via an anti-addition mechanism.[4]

-

Dehydrohalogenation: The resulting dibromide is subjected to double dehydrohalogenation using a strong base, such as potassium hydroxide (KOH) in ethanol, to form the alkyne, this compound.[4][5]

Physicochemical Properties

The key physical and chemical properties of this compound and its non-deuterated analogue are summarized below for comparison.

| Property | This compound | 1,2-Diphenylethyne (Tolan) |

| Linear Formula | C₆D₅C≡CC₆D₅ | C₆H₅C≡CC₆H₅[1] |

| Molecular Weight | 188.29 g/mol | 178.23 g/mol [1][6] |

| CAS Number | 19339-46-9 | 501-65-5[1][7] |

| Appearance | White crystalline solid | Colorless solid[1] |

| Melting Point | 58-60 °C | 60-62.5 °C[1] |

| Boiling Point | 170 °C at 19 mmHg | 170 °C at 19 mmHg[1] |

| Isotopic Purity | Typically ≥98 atom % D | N/A |

Spectroscopic Characterization

The structural elucidation of this compound relies on several key spectroscopic techniques.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying functional groups. The comparison between the spectra of Tolan and Tolan-d10 reveals key differences arising from the isotopic substitution.[2][8] The most significant change is the absence of C-H stretching and bending vibrations and the appearance of C-D vibrations at lower frequencies.

| Vibration | This compound (cm⁻¹) | 1,2-Diphenylethyne (cm⁻¹) | Comments |

| Aromatic C-D Stretch | ~2250-2300 | N/A | Replaces C-H stretch due to heavier mass of Deuterium. |

| Aromatic C-H Stretch | N/A | ~3000-3100 | Absent in the deuterated compound. |

| C≡C Stretch | Not explicitly reported, but expected to be weakly active or inactive due to symmetry. | Weak or Raman active due to molecular symmetry. | The molecule has a center of inversion, making this mode IR-inactive. |

| Aromatic C=C Stretch | ~1500-1600 | ~1500-1600 | Phenyl ring vibrations are still present. |

Note: The infrared spectra of both diphenylethyne and diphenylethyne-d10 have been measured in the 4000–33 cm⁻¹ region for both solution and solid samples.[2][8] The spectra are largely interpretable as two weakly interacting monosubstituted benzene rings connected by an acetylenic bridge.[2][8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. For this compound, the molecular ion peak (M+) is expected at m/z 188, which is 10 mass units higher than that of its non-deuterated counterpart (m/z 178).[9]

| Ion | Expected m/z for C₁₄D₁₀ | Observed m/z for C₁₄H₁₀ |

| [M]⁺ | 188.15 | 178.08[9] |

| [M-C₂]⁺ | 164.14 | 152.06 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: In a fully deuterated compound like this compound with high isotopic purity, the proton NMR spectrum would show no signals, except for a small residual peak from any non-deuterated solvent.[10]

-

²H (Deuterium) NMR: A deuterium NMR spectrum would show signals corresponding to the deuterated phenyl groups.

-

¹³C NMR: The ¹³C NMR spectrum would be informative. The carbon signals would be coupled to deuterium instead of hydrogen. Due to the spin (I=1) of deuterium, these signals would appear as multiplets (typically triplets for carbons bonded to a single deuterium). The chemical shifts would be similar to those of non-deuterated Tolan, with minor isotopic shifts.

Experimental Protocols

The following are generalized protocols for the key characterization techniques.

Infrared (IR) Spectroscopy Protocol

-

Sample Preparation:

-

Solid (KBr Pellet): Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Solution: Dissolve the sample in a suitable IR-transparent solvent (e.g., CCl₄ or CS₂).[7] Fill an appropriate liquid cell with the solution.

-

-

Data Acquisition:

-

Place the sample (pellet or cell) in the spectrometer's sample holder.

-

Acquire a background spectrum of the empty spectrometer (or the solvent-filled cell).

-

Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

The final spectrum is reported in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Mass Spectrometry (EI-MS) Protocol

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or a gas chromatograph for volatile samples.

-

Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) in the ion source. This causes ionization and fragmentation of the molecule.

-

Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded to generate a mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.5-0.7 mL of a deuterated NMR solvent (e.g., CDCl₃, Acetone-d₆) in an NMR tube.[10]

-

Data Acquisition:

-

Place the NMR tube in the spectrometer's probe.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the desired spectra (e.g., ¹³C, ²H) using appropriate pulse sequences.

-

Set the spectral width, acquisition time, and number of scans to achieve adequate signal-to-noise and resolution.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction to obtain the final NMR spectrum.

Conclusion

The structural elucidation of this compound is achieved through a combination of standard analytical techniques. Its synthesis is well-established, and its physicochemical properties are well-defined. Spectroscopic analysis, particularly the comparison with its non-deuterated analogue, provides unambiguous confirmation of its structure. The key characterization features are the absence of C-H vibrations in its IR spectrum and a molecular ion peak at m/z 188 in its mass spectrum. This deuterated compound remains a critical standard and probe for advanced chemical and materials science research.

References

- 1. Diphenylacetylene - Wikipedia [en.wikipedia.org]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. Solved The following is a synthesis of diphenylacetylene | Chegg.com [chegg.com]

- 4. community.wvu.edu [community.wvu.edu]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Diphenylacetylene | C14H10 | CID 10390 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Diphenylacetylene [webbook.nist.gov]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. Diphenylacetylene [webbook.nist.gov]

- 10. chem.washington.edu [chem.washington.edu]

A Technical Guide to Deuterated Internal Standards for Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pursuit of Analytical Precision

In the realm of quantitative mass spectrometry (MS), particularly in fields like pharmacology, clinical diagnostics, and environmental analysis, the accuracy and reproducibility of measurements are paramount. The complexity of biological and environmental matrices introduces significant variability from factors such as ion suppression or enhancement, sample loss during preparation, and fluctuations in instrument performance.[1][2] To counteract these challenges, the use of an internal standard (IS) is an essential component of robust bioanalytical methods.[3]

Among the various types of internal standards, stable isotope-labeled (SIL) versions of the analyte are considered the gold standard.[4] This guide focuses specifically on deuterated internal standards, where one or more hydrogen atoms in the analyte molecule are replaced with deuterium (²H), a stable isotope of hydrogen.[5] These standards are chemically almost identical to the analyte, ensuring they behave similarly during sample preparation and analysis, which allows for highly effective normalization and leads to more accurate and reliable quantification.[6] Their use is recognized by regulatory bodies like the FDA and EMA in bioanalytical validation guidelines.[5]

Core Principles: Isotope Dilution Mass Spectrometry

The effectiveness of deuterated standards is rooted in the principle of Isotope Dilution Mass Spectrometry (IDMS).[7] IDMS is a powerful analytical technique that provides highly accurate and precise quantification by correcting for sample loss and analytical variability.[8]

The core steps of IDMS are as follows:

-

Spiking: A precisely known amount of the deuterated internal standard (the "spike") is added to the sample containing an unknown quantity of the native analyte at the earliest possible stage of sample preparation.[9][10]

-

Equilibration: The sample is homogenized to ensure the deuterated standard is thoroughly mixed with the native analyte.[8]

-

Processing: The sample undergoes extraction, purification, and other preparatory steps. During this process, any loss of the native analyte is mirrored by a proportional loss of the deuterated standard due to their nearly identical physicochemical properties.[7]

-

Analysis: The sample is analyzed by a mass spectrometer, which distinguishes between the native analyte and the deuterated standard based on their mass-to-charge (m/z) ratio.[8][11]

-

Quantification: By measuring the ratio of the signal intensity of the native analyte to that of the deuterated standard, the original concentration of the analyte in the sample can be calculated with high precision.[9][10]

Advantages of Deuterated Internal Standards

Deuterated standards offer significant advantages over other types of internal standards, such as structural analogs.[1]

| Feature | Deuterated Internal Standard | Structural Analog Internal Standard |

| Chromatographic Behavior | Nearly identical retention time, often co-elutes with the analyte.[5] | Different retention time, elutes separately from the analyte. |

| Ionization Efficiency | Almost identical to the analyte, providing excellent correction for matrix effects.[1][5] | May differ significantly from the analyte, leading to incomplete correction. |

| Extraction Recovery | Mimics the analyte's recovery very closely.[3] | Recovery can differ, introducing variability.[12] |

| Overall Accuracy | Considered the "gold standard" for achieving the highest accuracy and precision.[7] | Can provide acceptable results but is more prone to bias and variability.[1] |

| Regulatory Acceptance | Widely accepted and often recommended by regulatory agencies.[1][5] | May require more extensive validation to demonstrate suitability. |

The primary benefit of using a deuterated standard is its ability to compensate for matrix effects, where components in the sample matrix (e.g., plasma, urine) suppress or enhance the ionization of the analyte.[1] Since the deuterated standard co-elutes and has the same ionization properties as the analyte, it experiences the same matrix effects, allowing for accurate normalization of the signal.[5]

Experimental Workflow

A typical workflow for a quantitative LC-MS/MS analysis using a deuterated internal standard involves several key stages, from sample receipt to final data reporting.

References

- 1. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 2. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 4. scispace.com [scispace.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. m.youtube.com [m.youtube.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. osti.gov [osti.gov]

- 10. repository.up.ac.za [repository.up.ac.za]

- 11. Isotope dilution | Mass spectrometry, Trace elements, Quantification | Britannica [britannica.com]

- 12. waters.com [waters.com]

The deuterium switch: A technical guide to the applications of deuterium-labeled compounds in scientific research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deuterium-labeled compounds, once niche tools for mechanistic studies, have become central to modern scientific research, particularly in drug discovery and development. By replacing hydrogen (¹H) with its stable, heavier isotope deuterium (²H or D), researchers can subtly alter a molecule's properties to significant advantage. The increased mass of deuterium leads to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. This difference is the foundation of the Deuterium Kinetic Isotope Effect (KIE) , where the cleavage of a C-D bond is significantly slower than that of a C-H bond if this step is rate-determining.[1][2] This guide provides an in-depth overview of the core applications of deuterium-labeled compounds, focusing on their role in enhancing pharmacokinetic profiles, serving as superior internal standards in quantitative analysis, and acting as probes in metabolic and spectroscopic studies. It includes detailed experimental protocols, quantitative data comparisons, and workflow visualizations to equip researchers with the foundational knowledge to leverage this powerful technology.

Application in Drug Metabolism and Pharmacokinetics (DMPK)

The most impactful application of deuterium labeling in pharmaceutical sciences is the strategic modification of a drug's metabolic profile.[3][4] Many drug candidates fail due to rapid metabolism, typically by cytochrome P450 (CYP) enzymes, leading to low bioavailability and short duration of action.[4] By selectively replacing hydrogen atoms with deuterium at sites of metabolic oxidation ("soft spots"), the rate of metabolism at that position can be substantially reduced due to the KIE.[5][6]

This "deuterium switch" can lead to several desirable outcomes:

-

Increased drug exposure (AUC): A slower metabolism means the drug remains in the system for longer at therapeutic concentrations.[7]

-

Longer half-life (t½): This can reduce the required dosing frequency, improving patient compliance.[8]

-

Lower peak plasma concentrations (Cmax): Slower metabolism can lead to a smoother pharmacokinetic profile, potentially reducing peak-concentration-related side effects.[9]

-

Reduced formation of toxic metabolites: By slowing a problematic metabolic pathway, toxicity can be mitigated.[3]

Data Presentation: Pharmacokinetic Improvements

The following tables summarize the significant pharmacokinetic improvements observed for deuterated drugs compared to their non-deuterated (protio) counterparts.

Table 1: Comparison of Pharmacokinetic Parameters of Deutetrabenazine (d6) vs. Tetrabenazine (Active Metabolites) [8][10]

| Parameter | Deutetrabenazine (SD-809) | Tetrabenazine | Fold Change/Difference |

| Half-life (t½) of total (α+β)-HTBZ | ~8.6 - 9.4 hours | ~4.8 hours | ~1.8 - 2.0x Increase |

| AUCinf of total (α+β)-HTBZ (ng·hr/mL) | 542 | 261 | ~2.1x Increase |

| Cmax of total (α+β)-HTBZ (ng/mL) | 74.6 | 61.6 | ~1.2x Increase |

Data from single 25 mg oral doses in healthy volunteers. Deutetrabenazine's deuteration at the methoxy groups slows metabolism by CYP2D6.[8][11]

Table 2: Comparison of In Vivo Pharmacokinetic Parameters of d9-Methadone vs. Methadone in Mice [7]

| Parameter | d9-Methadone | Methadone | Fold Change/Difference |

| AUC0–8h (μg·h/L) | 11,460 ± 2,238 | 2,013 ± 579 | ~5.7x Increase |

| Cmax (μg/L) | 5,500 ± 1,100 | 1,250 ± 250 | ~4.4x Increase |

| Clearance (CL) (L/h/kg) | 0.9 ± 0.3 | 4.7 ± 0.8 | ~5.2x Decrease |

Data from intravenous administration in CD-1 male mice. Deuteration of the N-methyl groups slows N-demethylation.[7]

Visualization: The Kinetic Isotope Effect on a Metabolic Pathway

The following diagram illustrates how deuteration slows the CYP2D6-mediated metabolism of Tetrabenazine's active metabolites.

Caption: KIE slows CYP2D6-mediated O-demethylation of Deutetrabenazine's active metabolites.

Application in Quantitative Analysis (Mass Spectrometry)

In quantitative liquid chromatography-mass spectrometry (LC-MS), particularly in bioanalysis, deuterated compounds are considered the "gold standard" for internal standards (IS).[12][13] An ideal IS is a compound added at a known concentration to samples, standards, and quality controls to correct for variability during the analytical process.

Deuterated internal standards are superior because their physicochemical properties are nearly identical to the unlabeled analyte.[13] This results in:

-

Co-elution: The IS and analyte have the same retention time in the chromatography system, ensuring they experience the same matrix effects and ionization suppression/enhancement simultaneously.[14]

-

Identical Extraction Recovery: Any loss of substance during sample preparation (e.g., protein precipitation, liquid-liquid extraction) will be the same for both the analyte and the IS.[15]

-

High Accuracy and Precision: By normalizing the analyte's signal to the IS signal, variations in injection volume and instrument response are effectively cancelled out, leading to highly reliable data.[13]

Visualization: LC-MS/MS Bioanalysis Workflow

This diagram outlines the typical workflow for quantifying a drug in a plasma sample using a deuterated internal standard.

Caption: Workflow for quantitative bioanalysis using a deuterated internal standard.

Application in NMR Spectroscopy

Deuterium plays a crucial role in Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.

-

Deuterated Solvents: The most common application is the use of deuterated solvents (e.g., CDCl₃, D₂O, DMSO-d₆). Since deuterium's resonance frequency is far from that of protium (¹H), using a deuterated solvent prevents large solvent signals from overwhelming the signals of the analyte in ¹H NMR.[16][17]

-

Deuterium Exchange (D₂O Shake): Labile protons, such as those in -OH, -NH₂, and -COOH groups, can be readily identified by adding a few drops of deuterium oxide (D₂O) to the NMR sample. These protons exchange with deuterium, and because deuterium is not observed in ¹H NMR, the corresponding peak disappears from the spectrum, confirming the functional group's identity.[18]

-

Deuterium NMR (²H NMR): This technique directly observes the deuterium nuclei. It is highly effective for confirming the success and position of deuterium labeling in a synthetic process.[19][20] While it has a similar chemical shift range to ¹H NMR, its resolution is lower. However, it is invaluable for determining the isotopic enrichment of a compound.[19][20] In solid-state NMR, it provides detailed information about molecular dynamics and orientation.[19]

Application in Mechanistic and Metabolic Studies

Deuterium-labeled compounds are indispensable tools for tracing the fate of molecules in complex biological and chemical systems.

-

Reaction Mechanism Elucidation: By placing a deuterium label at a specific position involved in a reaction, chemists can determine if the C-H bond cleavage is part of the rate-determining step. A significant KIE (kH/kD > 1) provides strong evidence for mechanisms involving C-H bond breaking in the slowest step.[5]

-

Metabolic Flux Analysis: In metabolic research, substrates labeled with stable isotopes like deuterium (or ¹³C) are introduced to cells or organisms.[9] By tracking the incorporation of deuterium into various downstream metabolites using mass spectrometry, researchers can map active metabolic pathways and quantify the rate (flux) of these pathways in real-time, providing a dynamic view of cellular metabolism in health and disease.[9]

Visualization: Deuteration Strategy in Drug Design

This diagram illustrates the logical workflow for deciding to apply a deuteration strategy in a drug discovery project.

References

- 1. researchgate.net [researchgate.net]

- 2. scilit.com [scilit.com]

- 3. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 4. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 5. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone - PMC [pmc.ncbi.nlm.nih.gov]

- 8. neurology.org [neurology.org]

- 9. Pharmacokinetics of Deutetrabenazine and Tetrabenazine: Dose Proportionality and Food Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics of Deutetrabenazine and Tetrabenazine: Dose Proportionality and Food Effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. gene2rx.com [gene2rx.com]

- 12. citedrive.com [citedrive.com]

- 13. scispace.com [scispace.com]

- 14. benchchem.com [benchchem.com]

- 15. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]

- 16. benchchem.com [benchchem.com]

- 17. youtube.com [youtube.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Deuterium NMR - Wikipedia [en.wikipedia.org]

- 20. sigmaaldrich.com [sigmaaldrich.com]

CAS number and molecular formula for 1,2-Diphenylethyne-d10

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Diphenylethyne-d10, also known as Tolan-d10, is the deuterated analogue of 1,2-Diphenylethyne. This stable, non-radioactive isotopically labeled compound serves as a valuable tool in a variety of scientific disciplines, particularly in analytical and metabolic research. The substitution of hydrogen with deuterium atoms provides a significant mass shift, making it an excellent internal standard for mass spectrometry-based quantification of its non-deuterated counterpart. Furthermore, the kinetic isotope effect associated with the carbon-deuterium bond allows for its use in mechanistic studies and in the investigation of metabolic pathways of compounds containing the diphenylacetylene scaffold.[][2] This guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of this compound.

Physicochemical and Spectroscopic Data

The defining characteristic of this compound is the complete replacement of the ten hydrogen atoms on the phenyl rings with deuterium. This isotopic substitution leads to a predictable increase in molecular weight while maintaining very similar chemical properties to the unlabeled compound.

| Property | This compound | 1,2-Diphenylethyne |

| CAS Number | 19339-46-9 | 501-65-5 |

| Molecular Formula | C₁₄D₁₀ | C₁₄H₁₀ |

| Molecular Weight | 188.29 g/mol | 178.23 g/mol |

| Appearance | White to off-white solid | Colorless crystalline solid[3] |

| Melting Point | 58-60 °C | 62.5 °C[4] |

| Boiling Point | 170 °C at 19 mmHg | 300 °C[4] |

Spectroscopic Data

Spectroscopic analysis is critical for confirming the identity and purity of this compound. While specific spectra for the deuterated compound are not widely published, data for the non-deuterated analogue provide a valuable reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy of 1,2-Diphenylethyne:

| Nucleus | Chemical Shift (δ) ppm |

| ¹H NMR (in CDCl₃) | 7.38-7.48 (m, 6H), 7.60-7.67 (m, 4H) |

| ¹³C NMR (in CDCl₃) | 89.4, 123.2, 128.2, 128.3, 131.6 |

Note: In the ¹H NMR spectrum of this compound, the aromatic signals would be absent. In the ¹³C NMR, the signals for the deuterated carbons would show splitting due to C-D coupling.

Mass Spectrometry (MS) of 1,2-Diphenylethyne:

The electron ionization (EI) mass spectrum of 1,2-Diphenylethyne is characterized by a prominent molecular ion peak.

| m/z | Relative Intensity (%) | Assignment |

| 178 | 100 | [M]⁺ |

| 152 | 10 | [M-C₂H₂]⁺ |

For this compound, the molecular ion peak would be observed at m/z 188.

Experimental Protocols

Synthesis of this compound

Step 1: Bromination of trans-Stilbene-d10

-

Dissolution: Dissolve trans-stilbene-d10 in a suitable solvent such as dichloromethane (CH₂Cl₂) in a round-bottom flask equipped with a magnetic stirrer.

-

Bromine Addition: Cool the solution in an ice bath. Slowly add a solution of bromine (Br₂) in dichloromethane dropwise with continuous stirring. The disappearance of the bromine color indicates the reaction is proceeding.

-

Completion and Isolation: Continue stirring until a faint bromine color persists. If necessary, add a drop of cyclohexene to quench any excess bromine. The product, meso-1,2-dibromo-1,2-diphenylethane-d10, will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold methanol.

Step 2: Dehydrobromination to this compound

-

Base Preparation: In a round-bottom flask fitted with a reflux condenser, dissolve potassium hydroxide (KOH) in a high-boiling point solvent like ethylene glycol by gentle heating.

-

Reaction: Add the dried meso-1,2-dibromo-1,2-diphenylethane-d10 to the basic solution. Heat the mixture to reflux for approximately 20-30 minutes.

-

Work-up and Purification: After cooling, pour the reaction mixture into a flask containing cold water. The crude this compound will precipitate. Collect the solid by vacuum filtration. The crude product can be purified by recrystallization from a suitable solvent such as ethanol.

Applications in Research and Drug Development

The primary utility of this compound lies in its application as an internal standard and a metabolic tracer.[]

Internal Standard in Mass Spectrometry

In quantitative analysis, particularly in pharmacokinetic studies, an internal standard is crucial for accurate and precise measurements. An ideal internal standard has physicochemical properties very similar to the analyte but is distinguishable by mass. This compound is an excellent internal standard for the quantification of 1,2-Diphenylethyne and its analogues due to its identical chromatographic behavior and a distinct mass shift of 10 Da.

Metabolic Pathway Elucidation

Deuterium labeling is a powerful technique for studying drug metabolism.[2] The kinetic isotope effect (KIE) can slow down metabolic reactions that involve the cleavage of a C-D bond.[2] By comparing the metabolic profiles of a drug candidate and its deuterated analogue, researchers can identify the primary sites of metabolism. If a particular metabolic pathway is slowed down upon deuteration, it indicates that the deuterated position is a site of metabolic activity. This information is invaluable for designing drug candidates with improved metabolic stability and pharmacokinetic properties.[2]

Conclusion

This compound is a specialized chemical tool with significant applications in modern research, particularly for scientists and professionals in drug development. Its utility as an internal standard ensures the accuracy and reliability of quantitative bioanalytical methods. Furthermore, its role in metabolic studies, leveraging the kinetic isotope effect, provides crucial insights that can guide the design of more stable and effective drug candidates. This technical guide serves as a foundational resource for understanding and utilizing the unique properties of this deuterated compound.

References

A Comprehensive Technical Guide to the Safe Handling of 1,2-Diphenylethyne-d10

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth safety and handling protocols for 1,2-Diphenylethyne-d10, a deuterated analogue of diphenylacetylene. The information presented herein is compiled from safety data sheets for the non-deuterated compound and general best practices for handling deuterated substances. Researchers should always consult the most recent safety data sheet provided by the supplier and conduct a thorough risk assessment before use.

Compound Identification and Properties

This compound is a deuterated form of 1,2-Diphenylethyne, where the ten hydrogen atoms on the phenyl rings are replaced with deuterium. This isotopic labeling is crucial for various applications in research and development, including use as an internal standard in mass spectrometry-based studies.

Table 1: Physical and Chemical Properties of this compound and its Non-Deuterated Analogue

| Property | This compound | 1,2-Diphenylethyne (Diphenylacetylene) |

| Linear Formula | C₆D₅C≡CC₆D₅[1] | C₁₄H₁₀[2][3] |

| CAS Number | 19339-46-9[1] | 501-65-5[4] |

| Molecular Weight | 188.29 g/mol [1] | 178.23 g/mol [2] |

| Appearance | Light yellow powder solid[5][6] | Light yellow to brownish crystalline powder[3][5][6] |

| Melting Point | 58-60 °C (lit.)[1] | 58 - 61 °C[5][6] |

| Boiling Point | 170 °C at 19 mmHg (lit.)[1] | 170 °C at 19 mmHg[6] |

| Density | 1.045 g/mL at 25 °C (lit.)[1] | 0.99 g/mL at 25 °C[4] |

| Solubility | Insoluble in water. Soluble in ether and hot alcohol.[3] | Insoluble in water. Miscible with ether and hot alcohol.[3] |

| Isotopic Purity | 98 atom % D[1] | Not Applicable |

Hazard Identification and Safety Precautions

General Precautions:

-

Avoid contact with skin and eyes.[3]

-

Do not breathe dust.[3]

-

Handle in accordance with good industrial hygiene and safety practices.[8][9]

Table 2: Exposure Controls and Personal Protective Equipment (PPE)

| Exposure Control | Recommendation |

| Engineering Controls | Use only in a well-ventilated area, preferably in a chemical fume hood.[10] Ensure eyewash stations and safety showers are readily accessible.[8][10] |

| Eye/Face Protection | Wear safety glasses with side-shields or goggles.[5] |

| Skin Protection | Wear protective gloves (e.g., nitrile rubber) and a lab coat.[5] Change gloves immediately if contaminated. |

| Respiratory Protection | Under normal use and with adequate ventilation, respiratory protection is not typically required. If dust is generated, use a NIOSH/MSHA approved respirator.[5] |

| Hygiene Measures | Wash hands thoroughly after handling.[9] Do not eat, drink, or smoke in the laboratory. |

Handling and Storage

Proper handling and storage are critical to maintain the isotopic purity of this compound and ensure laboratory safety. Deuterated compounds are often hygroscopic and susceptible to hydrogen-deuterium (H-D) exchange with atmospheric moisture.[11][12]

Handling:

-

Handle the compound under an inert atmosphere, such as dry nitrogen or argon, to prevent moisture exposure.[11][13][14]

-

Allow the container to warm to room temperature before opening to prevent condensation.[11]

-

Use thoroughly dried glassware.[12]

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.[6][11] Refrigeration is often recommended for deuterated standards.[11][13]

-

Protect from light by storing in an amber vial or in the dark.[11][13]

-

Incompatible materials include strong oxidizing agents.[3][15]

Experimental Protocols

General Protocol for Preparing a Stock Solution:

-

Acclimatization: Remove the sealed container of this compound from its storage location and allow it to equilibrate to ambient laboratory temperature for at least 30 minutes to prevent moisture condensation upon opening.[11]

-

Inert Atmosphere: Perform all subsequent manipulations in a glove box or under a gentle stream of a dry, inert gas like nitrogen or argon.[11]

-

Weighing: Carefully open the container and accurately weigh the desired mass of the compound using a calibrated analytical balance.

-

Dissolution: Quantitatively transfer the weighed solid to a Class A volumetric flask. Add a small amount of a suitable high-purity, anhydrous solvent (e.g., deuterated chloroform, anhydrous acetonitrile) and swirl to dissolve.

-

Dilution: Once fully dissolved, dilute to the mark with the same anhydrous solvent.

-

Mixing and Storage: Stopper the flask and mix the solution thoroughly by inverting it multiple times. Transfer the stock solution to a labeled, airtight container, preferably with a septum for sampling, and store under the recommended conditions (cool, dry, and protected from light).[13]

Visualizing Workflows

The following diagrams illustrate key workflows for the safe handling and emergency response related to this compound.

References

- 1. 二苯乙炔-d10 98 atom % D, 99% (CP) | Sigma-Aldrich [sigmaaldrich.com]

- 2. Diphenylacetylene (CAS 501-65-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. 1,2-Diphenylacetylene [chembk.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. WERCS Studio - Application Error [assets.thermofisher.com]

- 6. fishersci.com [fishersci.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. fishersci.com [fishersci.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. fishersci.com [fishersci.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. chromservis.eu [chromservis.eu]

- 15. 1,2-Diphenylethane | 103-29-7 [chemicalbook.com]

Methodological & Application

Application Notes and Protocols for the Use of 1,2-Diphenylethyne-d10 as an Internal Standard in GC-MS

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the utilization of 1,2-Diphenylethyne-d10 as an internal standard (IS) in Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of organic compounds. The protocols outlined below are designed to be adaptable for various analytes and matrices, with a focus on aromatic hydrocarbons and similar compounds.

Introduction to Internal Standards in GC-MS

An internal standard in chromatography is a compound added to a sample in a known concentration to facilitate the quantification of an analyte.[1] The use of an internal standard helps to correct for the loss of analyte during sample preparation and injection, as well as for variations in instrument response.[1] Deuterated compounds are often excellent internal standards for GC-MS because they have nearly identical chemical and physical properties to their non-deuterated counterparts, but can be distinguished by their mass-to-charge ratio (m/z) in the mass spectrometer.[2]

This compound (also known as diphenylacetylene-d10 or tolane-d10) is a deuterated aromatic hydrocarbon that can serve as a robust internal standard for the analysis of various organic molecules, particularly those with similar structural features. Its chemical inertness and volatility make it suitable for a wide range of GC-MS applications.

Principle of Quantification using an Internal Standard

The quantification of an analyte using an internal standard is based on the ratio of the analyte's response to the internal standard's response. This ratio is then used to determine the analyte's concentration from a calibration curve. The key steps involve:

-

Adding a constant, known amount of the internal standard (this compound) to all calibration standards, quality control samples, and unknown samples.

-

Analyzing the samples by GC-MS.

-

Determining the peak areas of both the analyte and the internal standard.

-

Calculating the response factor (RF) for each calibration standard.

-

Plotting a calibration curve of the analyte/IS peak area ratio against the analyte concentration.

-

Determining the concentration of the analyte in unknown samples by using the measured peak area ratio and the calibration curve.

Experimental Protocols

Materials and Reagents

-

Internal Standard Stock Solution: Prepare a stock solution of this compound in a high-purity solvent (e.g., dichloromethane, hexane, or toluene) at a concentration of 1000 µg/mL. Store in an amber vial at 4°C.

-

Analyte Stock Solution: Prepare a stock solution of the target analyte(s) in the same solvent at a concentration of 1000 µg/mL.

-

Calibration Standards: Prepare a series of calibration standards by diluting the analyte stock solution to cover the expected concentration range of the samples. A typical range might be 0.1 to 100 µg/mL.[3] Each calibration standard must be fortified with the internal standard to a final constant concentration (e.g., 10 µg/mL).

-

Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range to assess the accuracy and precision of the method.

-

Solvents: All solvents should be of high purity (e.g., pesticide residue grade or equivalent).

Sample Preparation

The sample preparation procedure will vary depending on the matrix (e.g., water, soil, biological tissue). A general liquid-liquid extraction (LLE) protocol for a water sample is provided below as an example.

-

To a 100 mL water sample, add a known amount of the this compound internal standard solution (e.g., to achieve a final concentration of 10 µg/L).

-

Add 20 mL of a suitable extraction solvent (e.g., dichloromethane).

-

Shake vigorously for 2 minutes.

-

Allow the layers to separate.

-

Collect the organic layer.

-

Repeat the extraction with a fresh 20 mL portion of the extraction solvent.

-

Combine the organic extracts.

-

Dry the combined extract by passing it through anhydrous sodium sulfate.

-

Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

-

The sample is now ready for GC-MS analysis.

GC-MS Instrumentation and Conditions

The following are typical GC-MS parameters. These should be optimized for the specific analyte and instrument.

| Parameter | Condition |

| Gas Chromatograph | Agilent 7890B or equivalent |

| Mass Spectrometer | Agilent 5977A or equivalent |

| GC Column | HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent[4] |

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Inlet Temperature | 280°C |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Oven Temperature Program | Initial temperature of 60°C, hold for 2 min, ramp to 300°C at 10°C/min, hold for 5 min |

| Transfer Line Temperature | 290°C |

| Ion Source Temperature | 230°C |

| Quadrupole Temperature | 150°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan |

Table 1: Example GC-MS Parameters. This table presents a set of typical starting conditions for the analysis of aromatic compounds using an internal standard. Optimization may be required for specific applications.

Data Acquisition and Processing

-

Full Scan Mode: In this mode, the mass spectrometer scans a wide range of m/z values, which is useful for identifying unknown compounds and for method development.

-

Selected Ion Monitoring (SIM) Mode: For quantitative analysis, SIM mode is often preferred as it offers higher sensitivity and selectivity.[4] In this mode, only specific ions for the analyte and the internal standard are monitored. For this compound (C14D10), the molecular ion (m/z 188) and characteristic fragment ions should be monitored. For the non-deuterated 1,2-Diphenylethyne (C14H10), the molecular ion is m/z 178.

Data Presentation

Quantitative data should be presented in clear and well-structured tables. Below are examples of how to present calibration data and sample results.

Calibration Curve Data

| Concentration (µg/mL) | Analyte Peak Area | IS Peak Area | Area Ratio (Analyte/IS) |

| 0.1 | 15,234 | 1,510,876 | 0.0101 |

| 0.5 | 78,987 | 1,523,456 | 0.0518 |

| 1.0 | 155,432 | 1,509,876 | 0.1029 |

| 5.0 | 765,432 | 1,515,678 | 0.5050 |

| 10.0 | 1,532,876 | 1,520,987 | 1.0078 |

| 25.0 | 3,876,543 | 1,518,765 | 2.5524 |

| 50.0 | 7,654,321 | 1,521,432 | 5.0310 |

| 100.0 | 15,234,567 | 1,519,876 | 10.0236 |

Table 2: Example Calibration Data for an Analyte using this compound as an Internal Standard. The data demonstrates a linear relationship between the concentration and the area ratio.

Sample Analysis Results

| Sample ID | Analyte Peak Area | IS Peak Area | Area Ratio (Analyte/IS) | Calculated Concentration (µg/mL) | Recovery (%) |

| QC Low (1.0 µg/mL) | 154,987 | 1,512,345 | 0.1025 | 0.98 | 98 |

| QC Mid (25.0 µg/mL) | 3,854,321 | 1,515,678 | 2.5430 | 24.8 | 99.2 |

| QC High (75.0 µg/mL) | 11,456,789 | 1,520,987 | 7.5324 | 74.5 | 99.3 |

| Unknown Sample 1 | 543,210 | 1,518,765 | 0.3577 | 3.52 | N/A |

| Unknown Sample 2 | 2,345,678 | 1,521,432 | 1.5417 | 15.2 | N/A |

Table 3: Example Quantitative Results for QC and Unknown Samples. This table shows how the internal standard is used to calculate the concentration of the analyte in various samples and to assess the method's performance through recovery studies.

Visualizations

Experimental Workflow

Figure 1: General experimental workflow for quantitative analysis using an internal standard.

Logical Relationship for Quantification

Figure 2: Logical relationship for calculating analyte concentration using the internal standard method.

Conclusion

The use of this compound as an internal standard in GC-MS provides a reliable method for the accurate quantification of organic compounds. Its chemical similarity to many aromatic analytes ensures that it behaves comparably during sample preparation and analysis, thereby correcting for variations and improving data quality. The protocols and guidelines presented here offer a solid foundation for developing and validating robust quantitative methods for a wide range of applications in research, drug development, and environmental analysis.

References

Application Note: Quantitative Analysis of Diphenylacetylene in Industrial Effluent using LC-MS with 1,2-Diphenylethyne-d10 as an Internal Standard

Introduction

Diphenylacetylene (DPA) is a non-polar organic compound utilized as a building block in organic synthesis and in the manufacturing of certain polymers and pharmaceuticals. Its potential release into industrial wastewater necessitates a robust and accurate analytical method for environmental monitoring. This application note describes a sensitive and selective method for the quantitative analysis of diphenylacetylene in industrial effluent using Liquid Chromatography-Mass Spectrometry (LC-MS). To ensure the highest level of accuracy and precision, the stable isotope-labeled compound 1,2-Diphenylethyne-d10 is employed as an internal standard. The use of a deuterated internal standard is the gold standard in quantitative mass spectrometry, as it effectively compensates for variations in sample preparation, matrix effects, and instrument response.[1][2] This method is particularly suited for researchers in environmental science, as well as quality control professionals in the chemical industry.

Principle of the Method

The methodology is based on the principle of isotope dilution mass spectrometry. A known amount of the internal standard (this compound) is added to the sample at the beginning of the sample preparation process. Due to their near-identical chemical and physical properties, the analyte (Diphenylacetylene) and the deuterated internal standard exhibit similar behavior during extraction, chromatography, and ionization.[1] Any loss of the analyte during sample processing will be mirrored by a proportional loss of the internal standard. The mass spectrometer distinguishes between the analyte and the internal standard based on their mass-to-charge (m/z) ratio. Quantification is then performed by calculating the ratio of the peak area of the analyte to the peak area of the internal standard. This ratio is proportional to the concentration of the analyte in the sample.

Experimental

Materials and Reagents

-

Diphenylacetylene (≥99% purity)

-

This compound (D, 98 atom %)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Solid Phase Extraction (SPE) cartridges (C18, 500 mg, 6 mL)

Instrumentation

A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer was used for the analysis.

-

HPLC System: Agilent 1290 Infinity II LC System or equivalent.

-

Mass Spectrometer: Agilent 6495 Triple Quadrupole LC/MS or equivalent.

-

Ion Source: Atmospheric Pressure Chemical Ionization (APCI)

Standard and Sample Preparation

-

Stock Solutions (1 mg/mL): Separate stock solutions of Diphenylacetylene and this compound were prepared by dissolving 10 mg of each compound in 10 mL of methanol.

-

Working Standard Solutions: A series of calibration standards were prepared by serial dilution of the Diphenylacetylene stock solution in a 50:50 mixture of methanol and water to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

-

Internal Standard Spiking Solution (100 ng/mL): A working solution of this compound was prepared by diluting the stock solution in methanol.

-

Sample Preparation:

-

To a 100 mL aliquot of the industrial effluent sample, 50 µL of the 100 ng/mL internal standard spiking solution was added.

-

The sample was then passed through a C18 SPE cartridge, previously conditioned with 5 mL of methanol followed by 5 mL of water.

-

The cartridge was washed with 5 mL of a 20:80 methanol/water solution.

-

The analyte and internal standard were eluted with 5 mL of acetonitrile.

-

The eluate was evaporated to dryness under a gentle stream of nitrogen and reconstituted in 1 mL of the initial mobile phase.

-

LC-MS Method

-

LC Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient:

-

0-1 min: 50% B

-

1-8 min: 50% to 95% B

-

8-10 min: 95% B

-

10-10.1 min: 95% to 50% B

-

10.1-15 min: 50% B

-

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40 °C

-

Ionization Mode: APCI, Positive

-

Gas Temperature: 350 °C

-

Vaporizer Temperature: 300 °C

-

Capillary Voltage: 4000 V

-

Corona Current: 4 µA

-

MS/MS Detection: Multiple Reaction Monitoring (MRM)

MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Diphenylacetylene | 179.1 | 152.1 | 20 |

| This compound | 189.1 | 160.1 | 20 |

Results and Discussion

The developed LC-MS method demonstrated excellent performance for the quantification of Diphenylacetylene in industrial effluent. The use of this compound as an internal standard ensured high accuracy and precision by compensating for matrix effects and variations in sample recovery.

Linearity

The calibration curve was linear over the concentration range of 1 to 1000 ng/mL with a correlation coefficient (R²) of >0.999.

Precision and Accuracy

The precision and accuracy of the method were evaluated by analyzing spiked effluent samples at three different concentration levels (low, medium, and high). The results are summarized in the table below.

| Spiked Concentration (ng/mL) | Measured Concentration (ng/mL, n=6) | RSD (%) | Accuracy (%) |

| 5 | 4.92 | 4.5 | 98.4 |

| 50 | 51.3 | 3.2 | 102.6 |

| 500 | 495.8 | 2.8 | 99.2 |

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ for Diphenylacetylene in the industrial effluent matrix were determined to be 0.3 ng/mL and 1.0 ng/mL, respectively.

Conclusion

This application note presents a robust, sensitive, and accurate LC-MS method for the quantitative analysis of Diphenylacetylene in industrial effluent. The use of this compound as an internal standard is crucial for achieving reliable results in complex matrices. The method is suitable for routine environmental monitoring and for process control in industrial settings.

Protocols

Protocol 1: Preparation of Standard Solutions

-

Stock Solution Preparation (1 mg/mL):

-

Accurately weigh approximately 10 mg of Diphenylacetylene and transfer to a 10 mL volumetric flask.

-

Dissolve the compound in methanol and bring the volume to the mark.

-

Repeat the same procedure for this compound in a separate 10 mL volumetric flask.

-

Store the stock solutions at -20 °C.

-

-

Calibration Standard Preparation:

-

Prepare a series of dilutions from the Diphenylacetylene stock solution using a 50:50 methanol/water mixture to obtain concentrations of 1, 5, 10, 50, 100, 500, and 1000 ng/mL.

-

To each calibration standard, add the this compound internal standard to a final concentration of 5 ng/mL.

-

Protocol 2: Sample Preparation and Extraction

-

Sample Collection: Collect industrial effluent samples in amber glass bottles and store them at 4 °C until analysis.

-

Internal Standard Spiking: To a 100 mL aliquot of the water sample, add 50 µL of a 100 ng/mL solution of this compound in methanol.

-

SPE Cartridge Conditioning:

-

Pass 5 mL of methanol through a C18 SPE cartridge.

-

Pass 5 mL of LC-MS grade water through the cartridge.

-

-

Sample Loading: Load the spiked water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

-

Washing: Wash the cartridge with 5 mL of a 20:80 methanol/water solution to remove polar interferences.

-

Elution: Elute the analyte and internal standard with 5 mL of acetonitrile into a clean collection tube.

-

Concentration and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.

-

Reconstitute the residue in 1 mL of the initial mobile phase (50:50 water with 0.1% formic acid / acetonitrile with 0.1% formic acid).

-

Vortex the sample for 30 seconds and transfer it to an autosampler vial for LC-MS analysis.

-

Visualizations

Caption: Experimental workflow for the quantitative analysis of Diphenylacetylene.

Caption: Relationship between analyte and internal standard in isotope dilution LC-MS.

References

Application Notes and Protocols: 1,2-Diphenylethyne-d10 in NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 1,2-Diphenylethyne-d10 as an internal standard for quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Detailed protocols for its use in determining the purity and concentration of active pharmaceutical ingredients (APIs), intermediates, and other organic molecules are provided.

Introduction to this compound in qNMR

Quantitative NMR (qNMR) is a powerful analytical technique that allows for the determination of the concentration and purity of a substance by comparing the integral of a specific resonance signal from the analyte to that of a known amount of an internal standard.[1][2] The choice of an appropriate internal standard is critical for accurate and precise qNMR measurements.[3][4]

This compound, the perdeuterated analog of 1,2-diphenylethyne, serves as an excellent internal standard for ¹H qNMR for several key reasons:

-

Simplified ¹H NMR Spectrum: Due to the substitution of all ten protons with deuterium, this compound is largely "invisible" in a standard ¹H NMR spectrum. The residual, non-deuterated impurities will give rise to very small signals, which can be quantified and accounted for. This minimalist spectral signature significantly reduces the likelihood of signal overlap with the analyte's resonances.

-

Chemical Inertness: The acetylenic core and phenyl groups are chemically robust and unlikely to react with a wide array of analytes or common NMR solvents, ensuring the integrity of the sample during analysis.[3]

-

Signal in an Uncrowded Region: The residual proton signals of this compound, though very small, are expected to appear in the aromatic region of the spectrum, which can be a region of interest. However, due to its simple and predictable residual signal pattern, it can be chosen to avoid overlap with key analyte signals.

-

Good Solubility: It is soluble in a variety of common deuterated solvents used in NMR spectroscopy, making it versatile for the analysis of a broad range of organic compounds.[3]

-

Thermal Stability: Its high melting and boiling points contribute to its stability during sample preparation and analysis.

Applications

This compound is a versatile internal standard suitable for a range of quantitative applications in pharmaceutical and chemical analysis, including:

-

Purity Assessment of APIs: Determining the absolute purity of active pharmaceutical ingredients is a critical step in drug development and quality control.

-

Quantification of Impurities: Measuring the concentration of known impurities in drug substances and formulated products.

-

Assay of Pharmaceutical Formulations: Determining the precise concentration of an active ingredient in a final drug product.

-

Monitoring Reaction Kinetics: Quantifying the consumption of starting materials and the formation of products over time in a chemical reaction.

Quantitative Data and Tables

The following table illustrates the key properties of this compound relevant to its use as a qNMR internal standard.

| Property | Value |

| Molecular Formula | C₁₄D₁₀ |

| Molecular Weight | 188.32 g/mol |

| Physical State | Solid |

| ¹H NMR Signal | Residual proton signals in the aromatic region (typically ~7.3-7.6 ppm, solvent dependent) |

| ¹³C NMR Signals | Aromatic and acetylenic carbons |

| Recommended Solvents | CDCl₃, DMSO-d₆, Acetone-d₆, C₆D₆ |

Note: The exact chemical shift of residual proton signals can be influenced by the solvent, concentration, and temperature.[5]

Example Purity Calculation

The purity of an analyte can be calculated using the following equation:

Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

Where:

-

I : Integral of the signal

-

N : Number of protons giving rise to the signal

-

MW : Molecular weight

-

m : Mass

-

P : Purity of the standard

-

analyte : The compound of interest

-

std : The internal standard (this compound)

Experimental Workflow and Protocols

A meticulously executed experimental workflow is essential for achieving accurate and reproducible qNMR results.

Figure 1. A generalized workflow for quantitative NMR (qNMR) analysis using an internal standard.

Detailed Experimental Protocol

4.1. Materials and Equipment

-

This compound (high purity)

-

Analyte of interest

-

Deuterated NMR solvent (e.g., Chloroform-d, DMSO-d₆)

-

High-resolution NMR spectrometer (e.g., 400 MHz or higher)

-

Analytical balance (accurate to ±0.01 mg)

-

Volumetric flasks and pipettes

-

NMR tubes

4.2. Sample Preparation

-

Weighing: Accurately weigh approximately 5-10 mg of the analyte and a similar molar equivalent of this compound into a clean, dry vial. The use of a 1:1 molar ratio helps in achieving comparable signal intensities for accurate integration.

-

Dissolution: Add a precise volume (typically 0.6-0.7 mL) of the chosen deuterated solvent to the vial. Ensure both the analyte and the internal standard are completely dissolved. Gentle vortexing or sonication can be used to aid dissolution.

-

Transfer: Carefully transfer the solution to a clean, dry NMR tube.

4.3. NMR Data Acquisition

To obtain accurate quantitative data, it is crucial to optimize the acquisition parameters to ensure complete spin-lattice relaxation (T₁) of all relevant nuclei between pulses.[6]

-

Instrument Setup: Tune and match the NMR probe for the specific solvent and sample. Perform shimming to achieve optimal magnetic field homogeneity.

-

Determine T₁: If the T₁ values of the analyte and standard are unknown, perform an inversion-recovery experiment to determine the longest T₁ value among the signals to be integrated.

-

Set Relaxation Delay (d1): The relaxation delay (d1) should be set to at least 5 times the longest T₁ value to ensure complete relaxation and accurate signal integration. A d1 of 30 seconds is often a good starting point for many small molecules.[6]

-

Pulse Angle: Use a 90° pulse angle to maximize the signal in a single scan.

-